molecular formula C22H18FN3OS B13380017 (5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380017
M. Wt: 391.5 g/mol
InChI Key: FALAEUJRLVTBHT-MOSHPQCFSA-N
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Description

(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring, an indole moiety, and a fluoroaniline group

Properties

Molecular Formula

C22H18FN3OS

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)imino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18FN3OS/c1-3-12-26-14(2)18(17-6-4-5-7-19(17)26)13-20-21(27)25-22(28-20)24-16-10-8-15(23)9-11-16/h3-11,13H,1,12H2,2H3,(H,24,25,27)/b20-13-

InChI Key

FALAEUJRLVTBHT-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC=C)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

    Attachment of the Fluoroaniline Group: The final step involves the nucleophilic substitution reaction where the fluoroaniline group is attached to the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroaniline group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to saturated derivatives.

Scientific Research Applications

(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, an indole moiety, and a fluoroaniline group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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